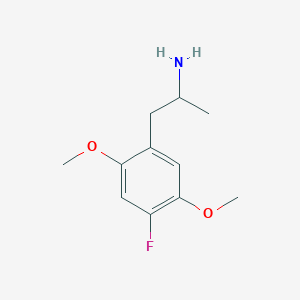

2,5-Dimethoxy-4-fluoroamphetamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

125903-69-7 |

|---|---|

Molecular Formula |

C11H16FNO2 |

Molecular Weight |

213.25 g/mol |

IUPAC Name |

1-(4-fluoro-2,5-dimethoxyphenyl)propan-2-amine |

InChI |

InChI=1S/C11H16FNO2/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2/h5-7H,4,13H2,1-3H3 |

InChI Key |

NRANUECGGQVXOT-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC(=C(C=C1OC)F)OC)N |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2,5 Dimethoxy 4 Fluoroamphetamine

Established Synthetic Pathways for the 2,5-Dimethoxy-4-fluoroamphetamine Scaffold

The primary established synthetic route to this compound (DOF) begins with the fluorination and subsequent functionalization of a hydroquinone (B1673460) precursor. A common and effective pathway involves a multi-step process starting from 2-fluorohydroquinone.

The synthesis proceeds through the following key transformations:

Methylation: The initial precursor, 2-fluorohydroquinone, is methylated to form 2,5-dimethoxyfluorobenzene. This is typically achieved using a methylating agent like dimethyl sulfate (B86663) in the presence of a base.

Formylation: The resulting 2,5-dimethoxyfluorobenzene undergoes a Friedel-Crafts formylation reaction to introduce an aldehyde group at the 4-position of the aromatic ring, yielding 2,5-dimethoxy-4-fluorobenzaldehyde. This reaction is often catalyzed by a Lewis acid, such as tin(IV) chloride, with α,α-dichloromethyl methyl ether as the formylating agent.

Condensation: The aldehyde is then condensed with nitroethane in a Henry reaction. This step creates the carbon backbone of the amphetamine side chain, resulting in the formation of 1-(2,5-dimethoxy-4-fluorophenyl)-2-nitropropene.

Reduction: The final step is the reduction of the nitro group of the nitropropene intermediate to an amine. This is commonly accomplished using a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent, to yield the target compound, this compound. The product is often isolated as a hydrochloride salt to improve stability and handling.

An alternative, though lower-yielding, method to obtain the key intermediate 2,5-dimethoxyfluorobenzene involves the diazotization of 2,5-dimethoxyaniline (B66101) with fluoroboric acid, followed by thermal decomposition (pyrolysis) of the resulting diazonium fluoroborate salt.

| Step | Starting Material | Reagents | Intermediate/Product | Typical Yield |

|---|---|---|---|---|

| 1 | 2-Fluorohydroquinone | Dimethyl sulfate, Sodium hydroxide | 2,5-Dimethoxyfluorobenzene | Data not specified |

| 2 | 2,5-Dimethoxyfluorobenzene | α,α-Dichloromethyl methyl ether, Tin(IV) chloride | 2,5-Dimethoxy-4-fluorobenzaldehyde | 87.5% |

| 3 | 2,5-Dimethoxy-4-fluorobenzaldehyde | Nitroethane, Ammonium acetate | 1-(2,5-Dimethoxy-4-fluorophenyl)-2-nitropropene | 88.5% |

| 4 | 1-(2,5-Dimethoxy-4-fluorophenyl)-2-nitropropene | Lithium aluminum hydride (LiAlH₄) | This compound (DOF) | High Yield |

Development of Fluoroalkyl-Substituted Amphetamines for Research Applications

The development of fluoroalkyl-substituted amphetamines extends beyond the direct fluorination of the aromatic ring. Researchers have synthesized analogues with fluoroalkyl groups at the 4-position for various research applications, particularly for the development of PET imaging agents. The rationale is that the fluorine atom can be substituted with the positron-emitting isotope fluorine-18 (B77423), allowing for non-invasive in vivo imaging of target receptor systems, such as the serotonin (B10506) 5-HT₂ receptors.

An example of such a compound is 1-[2,5-dimethoxy-4-(β-fluoroethyl)phenyl]-2-aminopropane (DOEF). The synthesis of DOEF was specifically designed with the constraints of potential fluorine-18 radiolabeling in mind. One synthetic approach to the DOEF scaffold involves a low-temperature halogen-lithium exchange reaction on a protected amphetamine precursor, followed by alkylation with ethylene (B1197577) oxide. The resulting alcohol is then converted to a suitable leaving group, such as a tosylate, which can be displaced by a fluoride (B91410) ion.

The general strategy involves:

Starting with a pre-formed amphetamine structure, such as 2,5-dimethoxy-4-bromoamphetamine (DOB).

Performing a halogen-lithium exchange at low temperatures (e.g., -78°C) using an organolithium reagent like tert-butyllithium.

Quenching the resulting aryllithium intermediate with ethylene oxide to introduce a hydroxyethyl (B10761427) group at the 4-position.

Protecting the amine group (e.g., as a trifluoroacetamide).

Converting the terminal hydroxyl group into a good leaving group (e.g., a tosylate).

Nucleophilic displacement of the tosylate with a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF).

Deprotection of the amine to yield the final fluoroalkyl-substituted amphetamine.

This development of fluorinated analogues is driven by the need for selective, high-affinity ligands to probe neuroreceptor systems and to investigate the therapeutic potential of 5-HT₂ receptor activation.

Radiochemical Synthesis Considerations for Fluorine-18 Labeled Analogues

The synthesis of fluorine-18 (¹⁸F) labeled analogues of this compound and related compounds for PET imaging presents a unique set of challenges that must be addressed in the synthetic design.

Key considerations include:

Short Half-Life: Fluorine-18 has a short physical half-life of 109.7 minutes. This necessitates that the entire radiosynthesis, including purification and quality control, be completed rapidly, typically within 2-3 half-lives.

High Specific Activity: For receptor imaging, it is crucial to produce the radiotracer with high specific activity (radioactivity per unit mass). This is usually achieved through no-carrier-added (NCA) syntheses, where the introduction of non-radioactive ¹⁹F is minimized.

Precursor Design: The design of the precursor molecule is critical. It must be stable under the reaction conditions (often high temperatures and basic media) and contain a suitable leaving group (e.g., tosylate, nosylate, or a nitro group) that can be efficiently displaced by the [¹⁸F]fluoride ion.

Radiolabeling Method: The most common method for introducing ¹⁸F is through nucleophilic substitution. Anhydrous [¹⁸F]fluoride is activated, often with a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) and a carbonate base, to displace a leaving group on the precursor molecule.

Automation and Purification: Due to the high levels of radioactivity involved, syntheses are typically performed in automated synthesis modules housed in lead-shielded "hot cells". Purification of the final radiolabeled product is almost always required to remove unreacted [¹⁸F]fluoride and chemical impurities. This is typically achieved using High-Performance Liquid Chromatography (HPLC).

The synthesis of ¹⁸F-labeled fluoroalkyl amphetamines, like [¹⁸F]DOEF, is approached by preparing a precursor with a good leaving group on the alkyl chain (e.g., a tosyloxyethyl group), which is then displaced by activated [¹⁸F]fluoride in the final step of the synthesis. This "late-stage" fluorination strategy maximizes the amount of radioactivity incorporated into the final product.

Pharmacological Characterization: Receptor Interaction Profiles of 2,5 Dimethoxy 4 Fluoroamphetamine

Serotonergic Receptor System Agonism and Binding Affinities

The interaction of 2,5-Dimethoxy-4-fluoroamphetamine (DOF) with the serotonin (B10506) system, specifically the 5-HT₂ receptor family, is a critical determinant of its pharmacological activity. Like other compounds in the 2,5-Dimethoxy-4-substituted amphetamine (DOx) series, DOF demonstrates affinity for these receptors. wikipedia.org The following sections provide a detailed breakdown of its binding affinities and functional efficacies at the 5-HT₂ₐ, 5-HT₂ₙ, and 5-HT₂₋ receptors.

The 5-HT₂ₐ receptor is a primary target for classic psychedelic compounds. wikipedia.orgbiorxiv.org Research into the pharmacological profile of DOF has characterized its interaction with this receptor. Studies using cloned human receptors have determined the binding affinity (Ki) of DOF at the h5-HT₂ₐ receptor to be 439 nM. frontiersin.org While it acts as an agonist at this site, its affinity is notably lower than that of other halogenated DOx compounds such as DOB (1-(4-Bromo-2,5-dimethoxyphenyl)-2-aminopropane) and DOI (1-(4-Iodo-2,5-dimethoxyphenyl)-2-aminopropane). wikipedia.orgfrontiersin.org Despite this lower affinity, the activational potency of DOF at the 5-HT₂ₐ receptor has been found to be similar to that of DOB. wikipedia.org

The 5-HT₂ₙ receptor is another important site of action for many serotonergic compounds. Prolonged activation of this receptor has been associated with cardiac valvulopathy, making it a key target for safety and pharmacological profiling. nih.govnih.gov DOF binds to the human 5-HT₂ₙ receptor and functions as a partial agonist. wikipedia.org Quantitative analysis has shown its binding affinity (pKi) to be 5.96. frontiersin.org In functional assays measuring agonist efficacy, DOF displays a potency (pEC₅₀) of 6.64, achieving 82% of the maximal effect of serotonin (5-HT). frontiersin.org This indicates a significant, though not full, agonist response at this receptor subtype.

The 5-HT₂₋ receptor, alongside the 5-HT₂ₐ receptor, is implicated in the effects of many psychedelic phenethylamines. nih.govfrontiersin.org While comprehensive quantitative binding and efficacy data for DOF at the 5-HT₂₋ receptor are not as extensively detailed in the available literature as for the 5-HT₂ₐ and 5-HT₂ₙ subtypes, it is well-established that hallucinogenic phenylisopropylamines, as a class, bind to 5-HT₂₋ receptors. nih.gov The general structure-activity relationships within the DOx series suggest that DOF would exhibit some affinity for this receptor, though its specific profile remains less defined.

Table 1: Known Receptor Interaction Profile of DOF

| Receptor | Binding Affinity (pKi) | Functional Potency (pEC₅₀) | Efficacy (Eₘₐₓ) |

|---|---|---|---|

| h5-HT₂ₐ | 6.36 (Ki = 439 nM) frontiersin.org | Data not available | Partial to full agonist wikipedia.org |

| h5-HT₂ₙ | 5.96 frontiersin.org | 6.64 frontiersin.org | 82% frontiersin.org |

| h5-HT₂₋ | Data not available | Data not available | Data not available |

| h5-HT₁ₐ | Data not available | Data not available | Data not available |

The pharmacology of DOF is best understood when compared with its structural analogs in the DOx series. Structure-activity relationship (SAR) studies show a clear trend related to the 4-position substituent. Generally, as the size and lipophilicity of the halogen substituent at the 4-position increase from fluorine (DOF) to iodine (DOI), the binding affinity for 5-HT₂ receptors also increases. wikipedia.orgacs.org Consequently, DOF displays a lower affinity for the 5-HT₂ₐ receptor compared to its heavier halide counterparts like DOC, DOB, and DOI. wikipedia.orgfrontiersin.org However, some high-affinity DOx analogues with very large substituents at the 4-position have been found to act as antagonists rather than agonists, indicating that affinity and functional activity are not always directly correlated. acs.orgnih.gov

Table 2: Comparative Receptor Binding and Functional Data for DOx Series at Human 5-HT₂ Receptors

| Compound | 4-Substituent | h5-HT₂ₐ pKi frontiersin.org | h5-HT₂ₙ pKi frontiersin.org | h5-HT₂ₙ pEC₅₀ frontiersin.org | h5-HT₂ₙ Efficacy (Eₘₐₓ) frontiersin.org |

|---|---|---|---|---|---|

| DOM | -CH₃ | 7.38 | 6.42 | 7.53 | 98% |

| DOF | -F | 6.36 | 5.96 | 6.64 | 82% |

| DOC | -Cl | 8.85 | 6.66 | 7.50 | 97% |

| DOB | -Br | 9.22 | 7.39 | 7.53 | 70% |

| DOI | -I | 9.15 | 7.72 | 7.70 | 69% |

Evaluation of Monoamine Transporter Interactions

In addition to direct receptor binding, many amphetamine derivatives interact with monoamine transporters, such as the serotonin transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET), often by inhibiting reuptake or promoting neurotransmitter release. regulations.gov However, extensive characterization of DOF has revealed that it lacks significant affinity for these monoamine transporters (MATs). wikipedia.orgwikiwand.com Studies on structurally related compounds often use a single high concentration to confirm the absence of pharmacologically relevant activity at these transporters. nih.gov This lack of interaction with MATs distinguishes DOF from other amphetamines, like 4-fluoroamphetamine (4-FA), which are potent inhibitors and releasers at these sites. regulations.govnih.gov Furthermore, DOF also shows no significant affinity for the human trace amine-associated receptor 1 (TAAR1). wikipedia.orgwikiwand.com

Norepinephrine Transporter (NET) Affinity and Substrate/Inhibitor Characteristics

Similar to its interaction with the dopamine transporter, this compound exhibits a low affinity for the norepinephrine transporter (NET). wikipedia.orgen-academic.com The pharmacological profiles of related 2,5-dimethoxy-4-substituted amphetamines consistently show a lack of potent interaction with the NET. mdpi.com This is further supported by broader studies on fluorinated amphetamines, which report Ki values for NET that are well above the threshold for significant biological activity. Therefore, it is understood that DOF does not meaningfully function as a norepinephrine reuptake inhibitor or substrate.

Analysis of Human Trace Amine-Associated Receptor 1 (TAAR1) Interactions

Investigations into the interaction of this compound with the human Trace Amine-Associated Receptor 1 (hTAAR1) have concluded that it lacks significant affinity for this receptor. wikipedia.orgen-academic.com A study focusing on a series of 4-alkoxy-substituted 2,5-dimethoxyamphetamines, a category that includes DOF, found that these compounds did not activate hTAAR1. wikipedia.org This is in contrast to their phenethylamine (B48288) counterparts, which generally exhibit stronger binding to this receptor. wikipedia.org

Structure Activity Relationships Sar in the 2,5 Dimethoxy 4 Fluoroamphetamine Class

Influence of the 4-Position Fluoro-Substituent on Receptor Binding and Functional Efficacy

The substituent at the 4-position of the 2,5-dimethoxyphenyl ring is a key determinant of the pharmacological activity of this class of compounds. Generally, small, lipophilic substituents in this position are favorable for psychedelic activity, which is primarily mediated by agonism at the serotonin (B10506) 5-HT2A receptor. frontiersin.org

In the case of 2,5-Dimethoxy-4-fluoroamphetamine (DOF), the fluorine atom at the 4-position results in significantly lower affinity for the 5-HT2 receptors compared to its heavier halogen counterparts like DOB (bromo) and DOI (iodo). wikipedia.org While DOF does act as a partial to full agonist at the 5-HT2A and 5-HT2B receptors, its potency is considerably lower. wikipedia.org Some researchers have suggested that the molar refraction of the fluorine substituent in DOF may be too low to effectively activate the 5-HT2A receptor to the extent required for psychedelic effects. wikipedia.org

Studies on related 4-alkoxy-substituted 2,5-dimethoxyphenethylamines have shown that introducing a terminal fluorine atom to the 4-ethoxy substituent tended to decrease affinities at the 5-HT2A and 5-HT2C receptors. meduniwien.ac.at However, progressive fluorination led to an increase in affinities at these receptors. meduniwien.ac.at This suggests a complex interplay between electronics and sterics at the 4-position that influences receptor interaction.

Animal studies comparing DOF to the more potent DOI and DOB imply that the human activity of DOF would be four to six times less than these heavier halide analogs. wikipedia.org In fact, human studies with DOF at doses up to 6 mg showed only stimulating effects with no psychedelic activity, causing it to more closely mimic the effects of the 4-unsubstituted 2,5-dimethoxyamphetamine. wikipedia.org

| Compound | 4-Position Substituent | 5-HT2A Receptor Affinity (Ki, nM) | Notes |

| DOF | Fluoro | Lower than DOB and DOI | Acts as a partial to full agonist at 5-HT2A and 5-HT2B receptors. wikipedia.org |

| DOB | Bromo | High | Potent psychedelic with high affinity for 5-HT2A/2C receptors. nih.govnih.gov |

| DOI | Iodo | High | Potent psychedelic, frequently used as a research tool for studying 5-HT2A receptors. wikipedia.org |

| 2,5-DMA | Hydrogen | Lower | Lacks significant psychedelic activity. wikipedia.org |

Stereochemical Determinants of Pharmacological Activity for Amphetamine Analogues

The introduction of a methyl group at the alpha-carbon of the phenethylamine (B48288) side chain creates a chiral center, resulting in two stereoisomers (R and S). For hallucinogenic amphetamines, the (R)-enantiomer is generally the more potent isomer. nih.gov This stereoselectivity is a critical factor in the interaction with the 5-HT2A receptor.

The (R)- and (S)-enantiomers of α-methylphenethylamines (amphetamines) are the more potent optical isomers for their respective activities. nih.gov For instance, in the case of DOI, the (R)-(-)-enantiomer is the more active stereoisomer and is used as a radioligand in research to label 5-HT2A receptors. wikipedia.org This indicates that the receptor binding pocket has a specific spatial arrangement that preferentially accommodates one enantiomer over the other.

While the alpha-methyl group itself has a minor influence on binding affinity to 5-HT2A/C receptors, the stereochemistry of this group is crucial for functional activity. frontiersin.orgmeduniwien.ac.at The (R)-configuration appears to orient the molecule in a more favorable way for receptor activation.

Role of the Alpha-Methyl Group in Modulating Receptor Affinities and Potencies

The addition of an alpha-methyl group to the phenethylamine backbone, which transforms a phenethylamine (like a 2C-x compound) into an amphetamine (like a DOx compound), has several important pharmacological consequences.

One of the primary effects of the alpha-methyl group is to confer resistance to metabolism by monoamine oxidase (MAO). nih.govfrontiersin.org This increased metabolic stability leads to a longer duration of action and generally higher in vivo potency compared to the corresponding phenethylamine analogs. frontiersin.org For example, the alpha-methylation of 4-substituted 2,5-dimethoxy compounds generally increases their psychoactive potency. nih.govresearchgate.net

While the alpha-methyl group has a minor influence on the binding affinity for 5-HT2A/C receptors in racemic mixtures, it can significantly impact in vivo potency. frontiersin.orgmeduniwien.ac.at This is demonstrated in drug discrimination studies and head-twitch response assays, where racemic alpha-methylated compounds show significantly higher potencies. frontiersin.org

| Compound Class | Alpha-Methyl Group | General Effect on Potency | General Effect on Duration of Action |

| Phenethylamines (e.g., 2C-B) | Absent | Lower | Shorter |

| Amphetamines (e.g., DOB) | Present | Higher | Longer |

Effects of Methoxy (B1213986) Group Modifications on the Aromatic Nucleus and Pharmacological Profile

The 2,5-dimethoxy substitution pattern is a hallmark of many potent phenethylamine and amphetamine psychedelics. The methoxy groups play a crucial role in orienting the ligand within the receptor binding site and contribute to its electronic properties.

Elimination of either the 2- or 5-methoxy group from 2,5-dimethoxyphenethylamines generally leads to a modest decrease in binding affinity and functional potency at 5-HT2A and 5-HT2C receptors. researchgate.net The removal of the 5-methoxy group tends to have a more pronounced negative effect. researchgate.netnih.gov However, in vivo studies have shown a more significant reduction in the ability to induce the head-twitch response in mice when either methoxy group is removed, suggesting the 2,5-dimethoxy motif is critical for in vivo potency. researchgate.net

Modifying the methoxy groups, for instance, by replacing them with ethoxy groups, can also impact activity. In one study, replacing the 2-methoxy group with an ethoxy group led to a 10-fold increase in the EC50 value at the 5-HT2A receptor, while replacing the 5-methoxy group resulted in a 3-fold increase. nih.gov This indicates that the size and nature of the alkoxy groups at these positions are finely tuned for optimal receptor interaction.

Comparative SAR Studies with Related Phenethylamine and Phenylisopropylamine Derivatives

Comparing the SAR of this compound with related compounds like 2C-B (2,5-dimethoxy-4-bromophenethylamine) and DOB (2,5-dimethoxy-4-bromoamphetamine) provides valuable insights.

The phenethylamine counterparts (2C-x series) generally have a shorter duration of action than the amphetamine derivatives (DOx series) due to the absence of the metabolically protective alpha-methyl group. frontiersin.org While the alpha-methyl group has a minor effect on 5-HT2A/C receptor binding affinity, the amphetamine derivatives are often more potent in vivo. frontiersin.orgmeduniwien.ac.at

Interestingly, while many 2,5-dimethoxy-4-substituted phenethylamines and amphetamines are 5-HT2A agonists, some with bulky lipophilic substituents at the 4-position can act as antagonists. researchgate.net For example, 2C-B has been shown to act as a 5-HT2A receptor antagonist in some assay systems. nih.gov

Tethering the methoxy groups into a dihydrofuran ring system, as seen in the "FLY" and "DragonFLY" analogs, has been explored to create more rigid structures. In the case of DOB-FLY, it has a similar 5-HT2A receptor affinity to DOB. nih.gov However, in drug discrimination studies, DOB-FLY was found to be 18-fold more potent than DOB, highlighting that receptor affinity alone does not always predict in vivo potency. nih.gov

Molecular Mechanisms of Agonism and Downstream Signaling Pathways

Investigations into G-Protein Coupled Receptor (GPCR) Activation by 2,5-Dimethoxy-4-fluoroamphetamine

This compound (DOF) is a substituted amphetamine derivative that primarily exerts its effects through interaction with serotonin (B10506) receptors, which are a class of G-protein coupled receptors (GPCRs). wikipedia.orgwikipedia.org Like other compounds in the DOx family, DOF demonstrates affinity for the serotonin 5-HT2 receptors. wikipedia.orgpsu.edu Specifically, it acts as an agonist or partial agonist at 5-HT2A and 5-HT2B receptors. wikipedia.org The activation of the 5-HT2A receptor is widely considered to be the primary mechanism responsible for the distinct effects of psychedelic compounds. herts.ac.ukwikipedia.org

The binding affinity of DOF for serotonin receptors, however, is notably lower than that of its heavier halogen analogues such as DOI (2,5-dimethoxy-4-iodoamphetamine) and DOB (2,5-dimethoxy-4-bromoamphetamine). wikipedia.orgpsu.edu Research suggests that the molar refraction of the substituent at the 4-position of the phenyl ring is a critical factor in the activation of the 5-HT2A receptor. psu.edu The lower molar refraction of the fluorine atom in DOF may not be sufficient to induce the conformational change in the receptor required for strong psychedelic activity. wikipedia.orgpsu.edu Consequently, DOF's effects are more akin to the 4-unsubstituted 2,5-dimethoxyamphetamine. wikipedia.org

While phenethylamines like DOF are known to be agonists at 5-HT2A receptors, their affinity can vary. mdpi.com For instance, phenylalkylamines such as DOI and DOB are selective agonists of 5-HT2 receptors, with an affinity that is significantly higher than for 5-HT1/5 receptors. mdpi.com In contrast to many other amphetamines, DOx compounds, including DOF, are generally inactive as monoamine releasing agents or reuptake inhibitors. wikipedia.org

| Compound | 5-HT2A Receptor Affinity (Ki, nM) |

| DOF | Lower affinity compared to DOI and DOB wikipedia.orgpsu.edu |

| DOI | High affinity psu.edumdpi.com |

| DOB | High affinity psu.edumdpi.com |

Characterization of Intracellular Signaling Cascades Mediated by Serotonin Receptor Activation

The activation of 5-HT2A receptors by agonists like DOF initiates a cascade of intracellular signaling events. nih.gov 5-HT2 receptors preferentially couple to Gq/11 proteins. nih.govnih.gov This coupling leads to the activation of phospholipase C (PLC). nih.govfrontiersin.org

Activated PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). frontiersin.org IP3 diffuses through the cytoplasm and binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). nih.govfrontiersin.org The increase in cytosolic Ca2+ and the presence of DAG collectively activate protein kinase C (PKC). frontiersin.orgwikipedia.org

These signaling pathways are complex and can be modulated by other receptors. For instance, the 5-HT2A receptor can form a heteromeric complex with the mGlu2 receptor, influencing downstream signaling. nih.gov Additionally, other signaling pathways coupled to the 5-HT2A receptor include the activation of phospholipase A2 (PLA2). nih.govtesisenred.net It is the intricate interplay of these signaling cascades that ultimately determines the cellular and physiological response to 5-HT2A receptor activation.

Distinction between Receptor Agonism and Monoamine Reuptake/Release Mechanisms in Amphetamine Analogues

A crucial distinction exists between the mechanism of action of psychedelic amphetamines like DOF and classical stimulants such as amphetamine and methamphetamine. While both are amphetamine analogues, their primary molecular targets and subsequent effects differ significantly.

DOF and other DOx compounds act as direct agonists at serotonin receptors, particularly the 5-HT2A subtype. wikipedia.orgwikipedia.orgen-academic.com Their effects are a direct consequence of receptor activation and the subsequent intracellular signaling cascades.

In contrast, the primary mechanism of action for traditional amphetamines involves the monoamine transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and to a lesser extent, serotonin (SERT). psu.eduresearchgate.net These amphetamines act as substrates for these transporters, leading to two main effects:

Reuptake Inhibition: They compete with endogenous monoamines (dopamine, norepinephrine, and serotonin) for uptake into the presynaptic neuron, thereby increasing the concentration of these neurotransmitters in the synaptic cleft. nih.gov

Monoamine Release: They promote the reverse transport or efflux of monoamines from the presynaptic terminal into the synapse. nih.gov This process can be mediated by the activation of trace amine-associated receptor 1 (TAAR1), an intracellular GPCR that, when activated by amphetamines, can trigger signaling cascades involving protein kinases like PKA and PKC, which in turn modulate the function of monoamine transporters. wikipedia.org

Advanced Analytical and Computational Approaches in Research of 2,5 Dimethoxy 4 Fluoroamphetamine

Methodologies for Quantitative Analysis and Detection in Research Matrices

The accurate detection and quantification of 2,5-Dimethoxy-4-fluoroamphetamine in various research matrices are paramount for forensic and research purposes. A range of analytical techniques are employed, each offering distinct advantages in terms of sensitivity, specificity, and applicability to different sample types.

Initial screening for amphetamine-type substances, including DOF, often involves immunoassay tests. However, these tests can sometimes yield false positive or negative results and may exhibit cross-reactivity with other compounds. researchgate.netnih.gov For instance, studies on the related compound 4-fluoroamphetamine (4-FA) have shown cross-reactivity with certain amphetamine immunoassays. researchgate.net Therefore, confirmatory analysis using more specific methods is mandatory. nih.govnih.gov

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the gold standards for the confirmatory identification and quantification of DOF and related compounds. nih.govnih.govuantwerpen.be These techniques offer high specificity and sensitivity. For example, a validated GC-MS method in selected ion monitoring (SIM) mode has been established for the analysis of 4-FA in serum with a limit of detection (LOD) of 1 ng/mL and a lower limit of quantification (LLOQ) of 5 ng/mL. researchgate.net LC coupled with high-resolution mass spectrometry (HRMS) is particularly valuable for screening new psychoactive substances in complex matrices like wastewater. nih.gov The use of stable isotope-labeled internal standards, such as [¹³C₆]-2,5-dimethoxy-4-fluoroamphetamine, is preferred in LC-MS/MS analysis to minimize ion suppression effects and ensure accurate and reproducible quantification in biological samples. google.com

Other analytical techniques that have been applied to the detection of amphetamine-type substances include capillary electrophoresis and Raman spectroscopy. uantwerpen.beunito.it While not as commonly used for quantitative analysis as GC-MS or LC-MS, they can be valuable for on-site or rapid screening purposes. unito.it

Table 1: Analytical Methods for the Detection of Amphetamine-Type Substances

| Analytical Technique | Principle | Application | Key Features |

| Immunoassay | Antigen-antibody reaction | Initial screening | Rapid, potential for cross-reactivity |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by volatility and ionization for mass analysis | Confirmatory analysis and quantification | High specificity and sensitivity |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation by polarity and tandem mass analysis | Confirmatory analysis and quantification in complex matrices | High specificity, sensitivity, and accuracy with internal standards |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass measurement | Screening for unknown compounds | Identification based on accurate mass |

| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility | Separation of analytes | High separation efficiency |

| Raman Spectroscopy | Inelastic scattering of monochromatic light | On-site identification | Non-destructive, portable |

This table is for illustrative purposes and may not be exhaustive.

Computational Chemistry and Molecular Modeling for Ligand-Receptor Docking and Binding Site Analysis

Computational chemistry and molecular modeling are indispensable tools for investigating the interactions between this compound and its biological targets at the molecular level. These methods provide insights into the binding mechanisms that underpin the compound's pharmacological activity.

Molecular docking simulations are widely used to predict the binding conformation and affinity of a ligand, such as DOF, within the binding pocket of a receptor. nih.govuneb.br These simulations utilize scoring functions to estimate the binding energy, helping to identify key amino acid residues involved in the interaction. nih.gov For phenethylamines, the primary targets are often serotonin (B10506) receptors, particularly the 5-HT₂ subtypes. nih.govwikipedia.orgfrontiersin.org

Studies on related 2,5-dimethoxyphenethylamines have shown that the nature of the substituent at the 4-position of the aromatic ring significantly influences the binding affinity and functional activity at 5-HT₂ receptors. nih.govfrontiersin.org Small, lipophilic substituents tend to confer agonistic properties, while larger substituents can lead to antagonism. nih.govfrontiersin.org The introduction of fluorinated alkoxy substituents at the 4-position has been shown to generally increase binding affinities at 5-HT₂A and 5-HT₂C receptors. frontiersin.org

Binding site analysis, often performed in conjunction with molecular docking, helps to elucidate the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the receptor. nih.gov For instance, in the β2-adrenergic receptor, residues like SER 207, PHE 289, and ASP 192 have been identified as crucial for ligand binding. nih.gov While DOF's primary interactions are with serotonin receptors, understanding the binding modes in other receptors can provide a more comprehensive pharmacological profile. The stereochemistry of amphetamine derivatives is also a critical factor, with the (R)-enantiomers generally exhibiting higher affinity and functional potency at the 5-HT₂A receptor. frontiersin.org

Predictive Modeling Techniques for Structure-Activity Relationships and Pharmacological Properties

Predictive modeling techniques are increasingly used to establish quantitative structure-activity relationships (QSAR) and to forecast the pharmacological properties of novel compounds like this compound. These models leverage existing data to make predictions about the activity of untested molecules, thereby guiding drug discovery and research efforts.

QSAR models aim to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net For phenethylamines, these models can help predict properties like receptor binding affinity, functional efficacy, and even psychoactive potential based on molecular descriptors. regulations.gov These descriptors can include physicochemical properties (e.g., lipophilicity, molar refractivity) and structural features. It has been noted that the molar refraction of the 4-substituent in compounds like DOF may be a key factor in determining their activity at the 5-HT₂A receptor. wikipedia.org

Predictive models can also be used to estimate pharmacokinetic properties, such as absorption, distribution, metabolism, and elimination (ADME). researchgate.netnih.gov The "BOILED-Egg" model, for example, uses calculations of polarity and lipophilicity to predict gastrointestinal absorption and blood-brain barrier permeability. nih.gov Such models are valuable for assessing the drug-likeness of a compound early in the research process.

Furthermore, predictive models based on in vivo data, such as drug discrimination studies in animals, can forecast the subjective effects of a compound in humans. regulations.gov For instance, if a compound substitutes for a known drug of abuse in these studies, it is likely to produce similar subjective effects. regulations.gov While DOF has shown some stimulating effects, it reportedly lacks the psychedelic activity of its heavier halogen analogues like DOB and DOI. wikipedia.org Animal studies have indicated that DOF shows stimulus generalization to (+)-amphetamine. regulations.gov

Table 2: Predictive Modeling in Drug Research

| Modeling Technique | Description | Application for DOF |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity. | Predicting 5-HT₂ receptor affinity and functional activity based on molecular descriptors. |

| Pharmacokinetic (ADME) Modeling | Predicts absorption, distribution, metabolism, and elimination. | Estimating properties like oral bioavailability and blood-brain barrier penetration. |

| In Vivo Behavioral Models | Uses animal behavior to predict human subjective effects. | Forecasting potential stimulant or other behavioral effects based on drug discrimination studies. |

This table is for illustrative purposes and may not be exhaustive.

Q & A

Q. What are the established synthetic routes for DOF, and what analytical methods confirm its purity?

DOF is synthesized via a two-step process:

Condensation : Reacting 2,5-dimethoxy-4-fluorobenzaldehyde with nitroethane forms 1-(2,5-dimethoxy-4-fluorophenyl)-2-nitropropene (melting point: 128–129°C from ethanol).

Reduction : Lithium aluminum hydride (LAH) reduces the nitropropene intermediate to DOF, yielding a hydrochloride salt (melting point: 166–167°C after recrystallization from ether/ethyl acetate/ethanol) .

Analytical confirmation : Nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS) are critical for structural elucidation and purity assessment. Cross-referencing with spectral libraries (e.g., Shulgin’s PiHKAL) ensures accuracy .

Q. How does DOF’s potency compare to its halogenated analogues (e.g., DOI, DOB)?

Animal studies indicate DOF is 4–6 times less potent than DOI (4-iodo) and DOB (4-bromo), likely due to fluorine’s lower atomic mass and reduced steric effects at the serotonin receptor binding site . Methodologically, comparative dose-response studies in rodent models (e.g., head-twitch response assays) quantify this difference. Researchers should account for interspecies variability when extrapolating to human activity .

Q. What validated analytical methods detect DOF in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and GC-MS are gold standards. For example:

- LC-MS/MS : Use a C18 column with mobile phases of 0.1% formic acid in water and methanol. Monitor transitions like m/z 228 → 181 (DOF) and 232 → 185 (deuterated internal standard) .

- GC-MS : Derivatize DOF with heptafluorobutyric anhydride (HFBA) to enhance volatility. Compare retention indices and mass spectra to reference standards .

False positives/negatives in immunoassays necessitate confirmatory MS-based methods .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro receptor binding data and in vivo behavioral effects for DOF?

Discrepancies often arise from differences in blood-brain barrier penetration or metabolic stability . For example:

- In vitro : Radioligand binding assays (e.g., 5-HT₂A receptor affinity) may overestimate potency if metabolites are inactive.

- In vivo : Pharmacokinetic studies (e.g., plasma half-life, brain-to-plasma ratio) using LC-MS/MS quantify active species.

A 2022 review highlights the need for integrated pharmacokinetic-pharmacodynamic (PK-PD) models to bridge this gap .

Q. What methodological challenges arise in optimizing DOF detection in decomposed or exhumed tissues?

Postmortem degradation (e.g., hydrolysis, microbial activity) alters DOF’s chemical structure. Solutions include:

- Stabilization : Add sodium fluoride to inhibit enzymatic degradation.

- Alternative matrices : Analyze hair or nail samples, which resist decomposition better than blood .

- High-resolution MS : Use quadrupole-time-of-flight (Q-TOF) instruments to detect degradation products (e.g., demethylated metabolites) .

Q. How do structural modifications (e.g., halogen substitution) influence DOF’s metabolic pathways?

Fluorine’s electronegativity and small size alter cytochrome P450 (CYP) enzyme interactions. Key steps:

In vitro incubation : Use human liver microsomes to identify primary metabolites (e.g., O-demethylation products).

Isotopic labeling : Track metabolic fate using ¹⁸O or deuterium labels.

Enzyme inhibition assays : Confirm CYP2D6/3A4 involvement with selective inhibitors (e.g., quinidine).

Comparative studies with DOI/DOB reveal fluorine’s role in slowing oxidative metabolism .

Q. What experimental designs address contradictions in DOF’s toxicity data between case reports and controlled studies?

Case reports (e.g., fatal intoxications with DOC, a chloro analogue) suggest high toxicity, but controlled animal studies show lower acute risks . To resolve this:

- Retrospective analysis : Correlate postmortem DOF levels with histopathological findings (e.g., cerebral hemorrhage) .

- Dose-escalation studies : Use non-human primates to model human pharmacokinetics and identify lethal thresholds .

- Population pharmacokinetics : Account for genetic polymorphisms (e.g., CYP2D6 poor metabolizers) in toxicity risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.